molecular formula C16H13N3OS2 B3006241 1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1203047-14-6

1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B3006241
CAS No.: 1203047-14-6
M. Wt: 327.42
InChI Key: BGRSDGKYLMPRDT-UHFFFAOYSA-N
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Description

1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H13N3OS2 and its molecular weight is 327.42. The purity is usually 95%.
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Scientific Research Applications

Anti-ulcer Activity

  • A study by Inoue, Ikesue, and Mizoguchi (1994) synthesized a series of 8H-indeno[1,2-d]thiazoles with N-substituted amino groups, evaluating their anti-ulcerous activity. Alkylamino derivatives showed potent inhibitory behavior on ethanol-induced gastric ulcers. This indicates potential therapeutic applications for gastric ulcer treatment (Inoue, Ikesue, & Mizoguchi, 1994).

Dye-Sensitized Solar Cells

  • Lim et al. (2015) discussed organic sensitizers with a structure including indeno[1,2-b]thiophene, which are used in dye-sensitized solar cells. This research highlights the compound's potential in energy conversion technologies (Lim, Song, Kang, & Ko, 2015).

Antitumor Activities

  • A paper by Ling et al. (2008) synthesized novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives, which exhibited promising antitumor activities (Ling, Xin, Zhong, & Jian‐xin, 2008).

MAP Kinase Inhibitors

CML Treatment

Properties

IUPAC Name

1-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS2/c20-15(17-9-11-5-3-7-21-11)19-16-18-14-12-6-2-1-4-10(12)8-13(14)22-16/h1-7H,8-9H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRSDGKYLMPRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.